molecular formula C28H24N2O2 B13767845 N,N'-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine CAS No. 58520-18-6

N,N'-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine

Cat. No.: B13767845
CAS No.: 58520-18-6
M. Wt: 420.5 g/mol
InChI Key: ASMHALVTFNJUDI-UHFFFAOYSA-N
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Description

N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine is a chemical compound with the molecular formula C28H24N2O2 and a molecular weight of 420.50 g/mol . It is known for its unique structure, which includes two hydroxy-alpha-phenylbenzylidene groups attached to an ethylenediamine backbone. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine typically involves the condensation reaction between 2-hydroxybenzaldehyde and ethylenediamine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with various molecular targets and pathways, leading to different biological and chemical effects. For example, the compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparison with Similar Compounds

N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine can be compared with other similar compounds, such as:

The uniqueness of N,N’-Bis(2-hydroxy-alpha-phenylbenzylidene)ethylenediamine lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

58520-18-6

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[N-[2-[[(2-hydroxyphenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C28H24N2O2/c31-25-17-9-7-15-23(25)27(21-11-3-1-4-12-21)29-19-20-30-28(22-13-5-2-6-14-22)24-16-8-10-18-26(24)32/h1-18,31-32H,19-20H2

InChI Key

ASMHALVTFNJUDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCN=C(C2=CC=CC=C2)C3=CC=CC=C3O)C4=CC=CC=C4O

Origin of Product

United States

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